2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2,4-Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.
Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate with 2-methoxyaniline under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the quinoline core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)quinoline-4-carboxamide: Lacks the methoxy group.
N-(2-methoxyphenyl)quinoline-4-carboxamide: Lacks the dichlorophenyl group.
Quinoline-4-carboxamide: Simplest form without any substituents.
Uniqueness
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of both the 2,4-dichlorophenyl and 2-methoxyphenyl groups, which might confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-22-9-5-4-8-20(22)27-23(28)17-13-21(16-11-10-14(24)12-18(16)25)26-19-7-3-2-6-15(17)19/h2-13H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOOGPKMBQRZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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